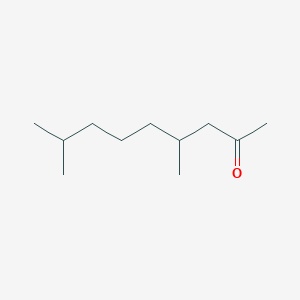

4,8-Dimethylnonan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

41096-60-0 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

4,8-dimethylnonan-2-one |

InChI |

InChI=1S/C11H22O/c1-9(2)6-5-7-10(3)8-11(4)12/h9-10H,5-8H2,1-4H3 |

InChI Key |

HISOCHLYNIFCQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CC(=O)C |

Origin of Product |

United States |

Synthesis and Manufacturing

General Synthesis Routes for Branched Aliphatic Ketones

The synthesis of branched aliphatic ketones often involves carbon-carbon bond-forming reactions. Common methods include the Grignard reaction, where an organomagnesium halide reacts with an appropriate acyl chloride or ester. Another approach is the oxidation of a corresponding secondary alcohol. The synthesis of 2,8-dimethylnonane-4,6-dione, a related diketone, can be achieved through a base-mediated condensation reaction. smolecule.com

A plausible synthetic route to this compound could involve the hydrogenation of its unsaturated precursor, 4,8-dimethylnon-7-en-2-one. This precursor, in turn, can be synthesized through various methods, including those mentioned in patent literature for fragrance applications. google.com

Industrial-Scale Production Considerations

On an industrial scale, the synthesis of ketones for applications such as fragrances requires cost-effective starting materials and efficient, high-yield reactions. Catalytic processes are often favored to minimize waste and energy consumption. For fragrance ingredients, the final product must undergo extensive purification to remove any impurities that could affect the odor profile or cause adverse reactions.

Biological and Ecological Significance

Volatile Organic Compounds as Biomarkers

Volatile organic compounds (VOCs) are carbon-based chemicals that exhibit high vapor pressure at room temperature, leading to their evaporation or sublimation into the surrounding air. In biological systems, VOCs are produced during various metabolic processes. The profile of these emitted compounds can serve as a chemical fingerprint, offering insights into the physiological or pathological state of an organism. The analysis of these VOC signatures, often present in breath, urine, or skin emanations, is a growing field of research for non-invasive disease diagnosis and monitoring.

Scientific investigations have established that the composition of VOCs can differ significantly between healthy individuals and those with medical conditions. These differences form the basis for discriminating between biological states. For instance, profiles of exhaled VOCs have been studied for their potential to distinguish between patients with various respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), and healthy controls. nih.goversnet.org The analytical challenge lies in detecting and identifying the specific compounds within complex mixtures that are statistically significant for this discrimination. Techniques like gas chromatography-mass spectrometry (GC-MS) are considered a gold standard for the separation and identification of these volatile metabolites. frontiersin.org

Research has identified numerous VOCs as potential biomarkers for various conditions. These compounds belong to several chemical classes, including hydrocarbons, aldehydes, ketones, and alcohols. ersnet.org For example, in the context of airway diseases, specific alkanes and methylated alkanes have been noted as potential markers. ersnet.org One systematic review identified 3,7-dimethylnonane (B103575), a structural isomer of the alkane corresponding to 4,8-dimethylnonan-2-one, as a potential VOC biomarker associated with asthma. ersnet.org Similarly, other studies have focused on carbonyl-containing compounds, which include ketones, for differentiating between benign and malignant pulmonary diseases. ersnet.org

While the principle of using VOC signatures for diagnosing and classifying diseases is well-established, the specific contribution of many individual compounds is still under investigation. A comprehensive database of VOCs associated with different pathologies is continually being updated as new research emerges. nih.govresearchgate.net However, extensive literature reviews and targeted searches have not identified specific research findings where this compound has been reported as a component of a VOC signature used to discriminate biological states in human or animal health studies. Its role as a biomarker in this context remains to be documented in the scientific literature.

Structure Activity Relationship Sar Studies

Elucidating Structural Determinants of Biological Activity

The compound 4,8-Dimethylnonan-2-one possesses a distinct aliphatic backbone with a ketone functional group and two methyl branches. nih.gov The biological activity of this molecule is intrinsically linked to these structural components. SAR studies would systematically probe the importance of each feature.

Key structural aspects of this compound that would be investigated in SAR studies include:

The Ketone Group: The carbonyl (C=O) group at the C2 position is a key feature, capable of acting as a hydrogen bond acceptor. Its position and presence are likely critical for any specific biological interactions.

Methyl Substituents: The methyl groups at the C4 and C8 positions add steric bulk and influence the molecule's conformation. Their precise location and stereochemistry are expected to be significant determinants of biological potency and selectivity.

To elucidate these determinants, a series of analogues would be synthesized and tested. The findings from such hypothetical studies are often summarized to guide further compound development.

Table 1: Hypothetical SAR Findings for this compound Analogues

| Modification to this compound Structure | Hypothetical Observation | Inferred Structural Requirement |

|---|---|---|

| Removal or relocation of the C2-ketone | Significant loss of activity | The C2-ketone is essential for target interaction, likely as a hydrogen bond acceptor. |

| Shortening or lengthening of the nonane (B91170) chain | Decreased activity | A nine-carbon backbone provides the optimal length and lipophilicity for binding. |

| Shifting the C4-methyl group to C3 or C5 | Reduced potency | The specific location of the C4-methyl group is crucial for proper orientation in a binding site. |

| Replacing the C8-dimethyl motif with a single methyl or ethyl group | Variable activity, potential change in selectivity | The terminal branching pattern influences binding affinity and potentially selectivity for different targets. |

Computational Approaches to SAR and QSAR

With advancements in computational power, SAR studies are increasingly supported by in silico methods that can predict biological activity and model molecular interactions, thereby accelerating the drug discovery process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.org This is achieved by calculating various molecular descriptors that quantify physicochemical properties like electronic effects, hydrophobicity, and steric factors. scirp.org For this compound and its analogues, a QSAR model would be built using a training set of molecules with known activities to predict the activity of new, untested compounds. nih.govmdpi.com Statistical methods, such as Multiple Linear Regression (MLR), are employed to generate an equation that links the descriptors to the biological response. scirp.org

Table 2: Example Descriptors for a Hypothetical QSAR Model of this compound Analogues

| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment | Describes the polarity of the molecule, influencing electrostatic interactions. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies lipophilicity, affecting membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Relates to molecular branching and size. |

| Steric/Geometrical | Molecular Volume | Defines the space occupied by the molecule, critical for fitting into a binding pocket. |

3D-QSAR methods provide a more sophisticated analysis by considering the three-dimensional properties of molecules. basicmedicalkey.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are pivotal in this area. nih.govpharmacelera.com

CoMFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields to their biological activities. basicmedicalkey.com This generates contour maps that highlight regions where steric bulk or specific electrostatic charges would increase or decrease potency.

CoMSIA expands on this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more detailed and predictive model. uoa.grimist.ma

For this compound, a 3D-QSAR study would involve aligning it with a series of active and inactive analogues. The resulting models would produce contour maps indicating exactly where structural modifications could be made to enhance biological activity. uoa.gr

Table 3: Fields Analyzed in a Hypothetical 3D-QSAR Study

| Field Type | Favorable Region (Hypothetical) | Unfavorable Region (Hypothetical) |

|---|---|---|

| Steric (CoMFA/CoMSIA) | Green Contour: More bulk is desired near the C8-dimethyl group. | Yellow Contour: Less bulk is tolerated near the C2-ketone. |

| Electrostatic (CoMFA/CoMSIA) | Blue Contour: Positive charge is favored away from the main chain. | Red Contour: Negative charge is favored near the C2-ketone oxygen. |

| Hydrophobic (CoMSIA) | Yellow Contour: Hydrophobic character is preferred along the alkyl backbone. | White Contour: Hydrophilic character is preferred near the ketone. |

| H-Bond Acceptor (CoMSIA) | Magenta Contour: H-bond acceptor functionality is critical at the C2-ketone. | Cyan Contour: H-bond acceptor groups are disfavored at the C8 terminus. |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor or enzyme. nih.govopenaccessjournals.com The process involves placing the ligand (e.g., this compound) into the binding site of a macromolecular target and evaluating the binding affinity using a scoring function. nih.govwaocp.org This method provides critical insights into the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. openaccessjournals.com For a docking study of this compound, a three-dimensional structure of a relevant biological target would be required.

Table 4: Hypothetical Molecular Docking Results for this compound

| Parameter | Hypothetical Finding | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.5 | Indicates a favorable binding interaction between the ligand and the target. |

| Hydrogen Bonds | The C2-ketone oxygen forms a hydrogen bond with the backbone NH of a Glycine (B1666218) residue. | This interaction acts as a key anchor point for the ligand in the binding site. |

| Hydrophobic Interactions | The nonane backbone and methyl groups interact with Leucine (B10760876), Isoleucine, and Valine residues. | These interactions contribute significantly to the overall binding energy and stability. |

| Predicted Pose | The molecule adopts a folded conformation to fit within a hydrophobic pocket. | The shape of the binding site dictates the active conformation of the ligand. |

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.comnih.gov MD simulations model the atomic movements of the ligand-receptor complex over time, providing insights into its stability and flexibility in a simulated physiological environment. nih.govplos.org By analyzing the trajectory of the simulation, researchers can assess the robustness of the interactions predicted by docking and understand how the protein and ligand adapt to each other. mdpi.commpg.de A stable binding pose throughout an MD simulation increases confidence in the docking results. biorxiv.org

Table 5: Key Metrics from a Hypothetical MD Simulation of the this compound-Target Complex

| Metric | Hypothetical Observation | Interpretation |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Low RMSD for the ligand (<1.5 Å) over a 100 ns simulation. | The ligand remains stably bound in its initial docked pose without significant movement. mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Low RMSF for binding site residues. | The amino acids interacting with the ligand are stable and not overly flexible. |

| Hydrogen Bond Occupancy | High occupancy (>80%) for the key hydrogen bond between the C2-ketone and the receptor. | The critical hydrogen bond is maintained throughout the simulation, confirming its importance. mdpi.com |

| Radius of Gyration (Rg) | Stable Rg value for the protein. | The overall protein structure does not undergo major conformational changes upon ligand binding. |

Impact of Stereochemistry on Biological Potency and Selectivity

Stereochemistry plays a critical role in the biological activity of chiral molecules. nih.gov this compound has a single chiral center at the C4 position, meaning it exists as a pair of non-superimposable mirror images called enantiomers: (R)-4,8-Dimethylnonan-2-one and (S)-4,8-Dimethylnonan-2-one. khanacademy.orglibretexts.org

Biological systems, such as enzymes and receptors, are inherently chiral and can differentiate between enantiomers. nih.gov This often results in significant differences in potency and selectivity. One enantiomer, the eutomer, may exhibit the desired biological activity, while the other, the distomer, may be less active, inactive, or even produce different or adverse effects. khanacademy.org Therefore, the biological activity of racemic this compound could be attributed primarily to one of its enantiomers. nih.govresearchgate.net

Table 6: Hypothetical Differentiated Activity of this compound Enantiomers

| Enantiomer | Hypothetical Biological Potency (e.g., IC50) | Interpretation |

|---|---|---|

| (R)-4,8-Dimethylnonan-2-one | 10 µM | This enantiomer (the eutomer) fits the chiral binding site of the target receptor optimally, leading to high potency. |

| (S)-4,8-Dimethylnonan-2-one | > 500 µM | The stereochemistry of this enantiomer (the distomer) results in a poor fit with the receptor, leading to significantly lower or no activity. khanacademy.org |

| Racemic Mixture (1:1) | ~20 µM | The observed activity of the mixture is primarily due to the (R)-enantiomer, with its potency diluted by the inactive (S)-enantiomer. |

Compound Reference Table

Influence of Functional Group Modifications on Activity

The biological activity of semiochemicals, including aliphatic ketones like this compound, is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies investigate how specific molecular features, particularly the nature and position of functional groups, contribute to a compound's efficacy. In the context of pheromones and other semiochemicals, even subtle changes to a functional group can lead to a significant loss of activity or even elicit an antagonistic response. annualreviews.org

The functional group is a critical determinant of how a molecule interacts with olfactory receptors. scispace.comnih.gov For insect pheromones, which often consist of a specific blend of compounds, the type of functional group—be it an alcohol, aldehyde, acetate (B1210297), or ketone—is a key element of the chemical signal's specificity. slu.sealfa-chemistry.com Modifying this group often disrupts the precise molecular fit required for receptor activation.

Research on the turnip moth, Agrotis segetum, provides a clear example of this principle. When the acetate functional group of the pheromone component (Z)-5-decenyl acetate was replaced by other functionalities, including a methyl ketone group, the activity on olfactory receptor neurons was reduced by 25- to 1000-fold. annualreviews.org In other cases, modifying the functional group of a pheromone can convert it into an antagonist, a compound that blocks the response to the natural pheromone. For instance, replacing the acetate function in certain moth pheromones with a ketone or carbamate (B1207046) group resulted in a marked antagonism of the behavioral response to the natural attractant. annualreviews.org

The most direct functional group modification for this compound is its reduction to the corresponding secondary alcohol, 4,8-dimethylnonan-2-ol. nih.gov While direct comparative bioactivity data for this specific ketone/alcohol pair is not extensively documented in publicly available literature, SAR principles and studies on analogous systems suggest that such a modification would significantly alter its biological profile. Studies on other moth species have shown that pheromone components with acetate and alcohol functional groups elicit distinct electroantennogram (EAG) responses, indicating that the olfactory system perceives them as different stimuli. oup.com This implies that the conversion of the ketone in this compound to an alcohol would likely result in a molecule with a different, potentially diminished or non-existent, biological activity relative to the parent ketone.

The following table summarizes the general effects of functional group modifications on the activity of insect pheromones, based on findings from various studies.

Table 1: Effect of Functional Group Modification on Pheromone Activity This table illustrates general principles observed in SAR studies of various insect pheromones and is not specific to this compound.

| Original Functional Group | Modified Functional Group | Observed Effect on Activity | Reference |

| Acetate | Methyl Ketone | 25 to 1000-fold lower activity on olfactory neurons. | annualreviews.org |

| Acetate | Ketone / Carbamate | Marked antagonism of the natural pheromone response. | annualreviews.org |

| Acetate | Alcohol | Elicits a distinct and different EAG response from the parent compound. | oup.com |

| Aldehyde | Acyl Fluoride | Two orders of magnitude lower electrophysiological activity. | annualreviews.org |

| Acetate (Ether Oxygen) | Thioether | Markedly reduced EAG response; can act as an antagonist. | annualreviews.org |

| Acetate (Carbonyl Oxygen) | Thiocarbonyl | Markedly reduced EAG response; can act as an antagonist. | annualreviews.org |

These findings underscore the high degree of specificity in the interaction between a semiochemical and its biological target. The ketone moiety in this compound is, therefore, likely a crucial element for its specific biological function, and any modification, including reduction to an alcohol or conversion to other derivatives like an oxime or hydrazone, would be expected to fundamentally change its activity profile.

Analytical Methodologies and Characterization Techniques

Chromatographic Separation Methods

Chromatography is the cornerstone for analyzing 4,8-Dimethylnonan-2-one, enabling its separation from complex matrices and subsequent characterization. Various gas chromatography techniques are employed, each offering distinct advantages for qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and analysis of volatile compounds like this compound. nih.gov This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. scholarsresearchlibrary.com In GC-MS, the sample is first vaporized and separated into its individual components based on their volatility and interaction with a stationary phase within a capillary column. mdpi.comnih.gov As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, acts as a chemical "fingerprint," which can be compared against spectral libraries, such as the NIST library, for positive identification. mdpi.com

The selection of GC-MS parameters is critical for achieving optimal separation and detection of volatile ketones.

Table 1: Typical GC-MS Instrumental Parameters for Volatile Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Rtx-5MS, HP-5MS (or similar) | A non-polar column suitable for separating a wide range of volatile and semi-volatile organic compounds. mdpi.comnist.gov |

| Column Dimensions | 30 m length x 0.25-0.32 mm I.D. x 0.25 µm film thickness | Standard dimensions providing a good balance of resolution and analysis time. mdpi.comnist.gov |

| Carrier Gas | Helium | Inert gas used to carry the sample through the column. nist.gov |

| Injection Mode | Splitless or Split | Splitless mode is used for trace analysis, while split mode is used for more concentrated samples. mdpi.com |

| Oven Program | Temperature gradient (e.g., 40°C hold, ramp at 5°C/min to 300°C) | A programmed temperature increase allows for the separation of compounds with a wide range of boiling points. mdpi.com |

| Ionization Energy | 70 eV (Electron Impact) | Standard energy for creating reproducible fragmentation patterns for library matching. mdpi.com |

| Mass Scan Range | 40–500 amu | Covers the expected mass-to-charge ratios for the compound and its fragments. mdpi.com |

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantification

For the precise quantification of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and reliable method. nih.gov The FID is highly sensitive to compounds that contain carbon-hydrogen bonds. As analytes elute from the GC column and are combusted in a hydrogen-air flame, they produce ions that generate a current proportional to the mass of carbon entering the detector. chromatographyonline.com This response is highly linear over a wide concentration range, making GC-FID ideal for quantitative analysis. nih.gov

Accurate quantification requires the establishment of a calibration curve using standards of known concentrations. nih.govnih.gov The method's performance is validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govnih.gov

Table 2: Key Parameters for Quantitative GC-FID Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (R²) | Measures how well the calibration curve fits the data points. | R² ≥ 0.99 nih.govnih.gov |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Typically defined as a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately quantified. | Typically defined as a signal-to-noise ratio of 10:1. |

| Precision (%RSD) | The closeness of agreement between a series of measurements. | Relative Standard Deviation (%RSD) < 10-15%. researchgate.net |

| Accuracy (% Recovery) | The closeness of the measured value to the true value. | Typically within 85-115%. nih.govnih.gov |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC, making it particularly suitable for analyzing complex mixtures containing hundreds or thousands of volatile compounds. mdpi.comd-nb.info In a GCxGC system, two columns with different stationary phase selectivities (e.g., non-polar followed by polar) are connected in series via a modulator. sepsolve.com The modulator traps small, sequential fractions of the effluent from the first-dimension column and rapidly re-injects them onto the second-dimension column for a fast, secondary separation. sepsolve.com

This process generates a structured, two-dimensional chromatogram (contour plot) where chemically related compounds elute in distinct patterns, simplifying identification and revealing components that would otherwise co-elute and remain hidden in a 1D separation. chromatographyonline.comchemistry-matters.com The increased peak capacity and improved signal-to-noise ratios make GCxGC a powerful tool for in-depth characterization of complex volatile profiles. sepsolve.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of compounds by providing a highly accurate mass measurement. Unlike nominal mass spectrometers, which measure mass to the nearest integer, HRMS instruments can determine the mass of an ion with very high precision (typically to four or five decimal places). This accuracy allows for the determination of a compound's elemental formula, as each unique combination of atoms has a distinct theoretical exact mass. For a related compound, 4,8-dimethylnon-7-en-2-one (C₁₁H₂₀O), the calculated monoisotopic mass is 168.151415257 Da. nih.gov HRMS analysis would confirm this exact mass, providing strong evidence for the compound's elemental composition and distinguishing it from other molecules with the same nominal mass.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Extraction

Headspace Solid-Phase Microextraction (HS-SPME) is a simple, solvent-free sample preparation technique used to extract and concentrate volatile and semi-volatile compounds like this compound from a sample matrix prior to GC analysis. uc.edumdpi.com In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample) in a sealed vial. iu.edu Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted directly into the hot GC injector, where the trapped analytes are thermally desorbed onto the analytical column. nih.gov

The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time, and temperature. ehu.es

Table 3: Common SPME Fibers for Volatile Compound Analysis

| Fiber Coating | Abbreviation | Primary Application |

|---|---|---|

| Polydimethylsiloxane | PDMS | Non-polar compounds, general purpose. ehu.es |

| Divinylbenzene/Carboxen/Polydimethylsiloxane | DVB/CAR/PDMS | Broad range of volatile and semi-volatile compounds. unirioja.esembrapa.br |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Very volatile compounds and gases (low molecular weight). unirioja.es |

Optimization of HS-SPME parameters, such as incubation time, extraction temperature, and desorption conditions, is crucial for achieving good sensitivity and reproducibility. uc.edu

Silica (B1680970) Gel Chromatography for Purification

Silica gel chromatography is a fundamental and widely used form of liquid chromatography for the purification of organic compounds from synthesis reaction mixtures. amazonaws.com It is an essential technique for isolating this compound in a pure form for further analysis or use. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents). youtube.com

Since silica gel is a polar adsorbent, non-polar compounds travel through the column more quickly, while more polar compounds are retained longer. The choice of the eluent (mobile phase) is critical; a mixture of solvents, such as ethyl acetate (B1210297) and hexane, is often used, with the polarity adjusted to achieve optimal separation of the target compound from impurities. amazonaws.comresearchgate.net

Spectroscopic Characterization

The structural and functional group analysis of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide detailed information about the molecule's atomic arrangement, chemical bonds, and mass-to-charge ratio, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For this compound, both ¹H NMR and ¹³C NMR are employed for a comprehensive structural analysis.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H1 (CH₃-C=O) | 2.1 | s | 3H |

| H3 (CH₂-C=O) | 2.4 | t | 2H |

| H4 (CH) | 1.8 | m | 1H |

| H5, H6, H7 (CH₂) | 1.1-1.6 | m | 6H |

| H8 (CH) | 1.5 | m | 1H |

| H9, H9' (CH₃)₂ | 0.9 | d | 6H |

| H4-CH₃ | 0.9 | d | 3H |

Note: This data is predicted and may vary from experimental results.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₃-C=O) | 29.8 |

| C2 (C=O) | 209.5 |

| C3 (CH₂-C=O) | 51.0 |

| C4 (CH) | 35.0 |

| C5, C6, C7 (CH₂) | 25.0 - 40.0 |

| C8 (CH) | 28.0 |

| C9, C9' ((CH₃)₂) | 22.7 |

| C4-CH₃ | 19.5 |

Note: This data is predicted and may vary from experimental results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The bonds within a molecule vibrate at specific frequencies, and these frequencies correspond to the energy of the absorbed IR radiation.

For this compound, the most characteristic absorption band is that of the carbonyl group (C=O) of the ketone, which is expected to appear as a strong, sharp peak.

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | 2850-2960 | Strong |

| C=O (ketone) | 1715 | Strong |

| C-H (bending) | 1350-1470 | Medium |

The presence of a strong absorption band around 1715 cm⁻¹ is a clear indicator of the ketone functional group. The various C-H stretching and bending vibrations confirm the aliphatic nature of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (170.31 g/mol ). The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Expected Fragmentation Patterns for this compound

| Fragmentation Pathway | Resulting Ion (m/z) | Description |

| Alpha-cleavage (loss of CH₃) | 155 | Cleavage between C1 and C2 |

| Alpha-cleavage (loss of C₇H₁₅) | 43 | Cleavage between C2 and C3 |

| McLafferty Rearrangement | 58 | Transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage |

The analysis of these fragment ions helps to confirm the structure of this compound. The base peak in the spectrum is often the most stable fragment, which for ketones is frequently the acylium ion resulting from alpha-cleavage.

Data Processing and Statistical Analysis for Complex Samples

In the analysis of complex samples, such as those containing volatile organic compounds (VOCs) like this compound, raw analytical data requires significant processing and statistical analysis to extract meaningful information.

Probabilistic Quotient Normalization in VOC Analysis

Probabilistic Quotient Normalization (PQN) is a widely used method to account for variations in sample concentration or dilution, which are common in the analysis of biological and environmental samples. np-mrd.org This is particularly important in VOC analysis, where sample collection and preparation can introduce variability.

The PQN method assumes that for a large number of variables (e.g., VOCs), the concentration of most of them does not change significantly across the samples being compared. np-mrd.org The normalization is performed by calculating the most probable dilution factor for each sample relative to a reference spectrum (often the median or mean spectrum of a control group). np-mrd.orgnp-mrd.org Each data point in the test spectrum is then divided by this factor, effectively normalizing the data to a common scale. np-mrd.org This method is more robust than simple total intensity normalization, especially when a few compounds have very high concentrations or show large variations. np-mrd.org

Machine Learning Algorithms for Aroma Perception Prediction

The perception of aroma is a complex process that depends on the chemical composition of a sample and the interactions of volatile compounds with olfactory receptors. Machine learning algorithms are increasingly being used to model the relationship between the chemical profile of a sample and its perceived aroma. acs.org

These algorithms can be trained on large datasets containing both the chemical composition (e.g., concentrations of various VOCs, including this compound) and sensory data (e.g., aroma descriptors from a trained panel). Various machine learning models, such as Random Forests, Support Vector Machines, and Artificial Neural Networks, can be employed to predict aroma attributes based on the chemical data. These models can identify the key compounds that contribute to a specific aroma and predict the sensory perception of new mixtures. This approach is valuable in food science, perfumery, and environmental monitoring for understanding and predicting aroma profiles.

Statistical Correlation Analysis and PLS Regression of this compound

In the analytical chemistry of volatile organic compounds (VOCs), statistical correlation analysis and Partial Least Squares (PLS) regression are powerful chemometric tools. These methods are frequently employed to decipher complex datasets, such as those generated by gas chromatography-mass spectrometry (GC-MS), to identify relationships between different compounds and link them to specific sample characteristics. However, a review of the available scientific literature indicates a notable absence of studies that have specifically applied these statistical analyses to this compound.

While research extensively covers the use of statistical correlation and PLS regression for the broader analysis of VOC profiles in various matrices, from food science to medical diagnostics, specific data sets and detailed research findings pertaining to this compound are not present in the reviewed literature. Consequently, the generation of specific data tables and detailed research findings on the statistical correlations or PLS regression models for this compound is not possible at this time.

The application of these methodologies would typically involve quantifying the concentration of this compound along with a suite of other volatile compounds across a range of samples. Statistical correlation analysis would then be used to determine the strength and direction of the relationship between the concentration of this compound and other measured variables. For instance, a positive correlation with another ketone might suggest a common biochemical pathway or source.

PLS regression would be utilized to build a predictive model. For example, the concentration of this compound, in conjunction with other VOCs, could be used to predict a sensory attribute in a food product or the geographic origin of a sample. This type of analysis is particularly useful when dealing with a large number of predictor variables, as is common in VOC analysis.

Although the current body of research does not provide specific examples for this compound, the principles of these analytical techniques remain broadly applicable. Future research focusing on the volatile profile of samples containing this compound would be necessary to generate the data required for such a statistical investigation.

Degradation and Stability Studies

Oxidative Degradation Pathways

Oxidative degradation involves the reaction of the compound with oxygen, often through a free-radical chain reaction. This process can be initiated by heat, light, or the presence of metal catalysts.

Autoxidation Mechanisms in Branched Alkanes and Analogues

Autoxidation is the spontaneous oxidation of compounds in the presence of air (oxygen). The mechanism for branched alkanes and their ketone analogues, such as 4,8-Dimethylnonan-2-one, follows a free-radical chain reaction known as the basic autoxidation scheme (BAS). This process is divided into three stages: initiation, propagation, and termination.

Initiation: The process begins with the formation of free radicals. In the case of this compound, this typically involves the abstraction of a hydrogen atom from the carbon chain. The tertiary hydrogens at the 4 and 8 positions are particularly susceptible to abstraction due to the lower bond dissociation energy, forming a carbon-centered radical (R•).

Propagation: The carbon-centered radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This highly reactive peroxy radical can then abstract a hydrogen atom from another this compound molecule, forming a hydroperoxide (ROOH) and a new carbon-centered radical. This creates a self-propagating chain reaction.

Termination: The chain reaction is terminated when radicals combine to form stable, non-radical products.

The presence of the ketone group can influence the rate and regioselectivity of the hydrogen abstraction steps.

Formation of Carboxylic Acids, Alcohols, and Other Ketones as Degradation Products

The hydroperoxides (ROOH) formed during autoxidation are unstable and can decompose, leading to a variety of degradation products. While ketones are generally resistant to oxidation compared to aldehydes, strong oxidizing conditions or prolonged autoxidation can lead to the cleavage of carbon-carbon bonds.

For this compound, oxidative cleavage adjacent to the carbonyl group can result in the formation of smaller carboxylic acids. For instance, cleavage between C2 and C3 could potentially yield acetic acid and 6-methylheptanoic acid. Furthermore, studies on the microbial oxidative degradation of similar long-chain methyl ketones, such as 2-tridecanone, have shown the formation of products like undecyl acetate (B1210297) and 1-undecanol, suggesting that analogous pathways could produce corresponding esters and secondary alcohols from this compound.

| Product Class | Potential Product Name | Formation Pathway |

|---|---|---|

| Carboxylic Acid | Acetic Acid | C-C bond cleavage |

| Carboxylic Acid | 6-Methylheptanoic Acid | C-C bond cleavage |

| Alcohol | 4,8-Dimethylnonan-2-ol | Reduction of the ketone group |

| Ester | Analogous acetate esters | Baeyer-Villiger type oxidation |

| Ketone | Smaller ketones | Chain cleavage |

Photodegradation Processes

Photodegradation is initiated by the absorption of light, particularly ultraviolet (UV) radiation. Aliphatic ketones like this compound can undergo characteristic photochemical reactions known as Norrish reactions.

Identification of Photodegradation Products using GC-HRMS

The identification of specific photodegradation products requires advanced analytical techniques such as Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS), which allows for the separation and precise mass identification of volatile and semi-volatile compounds. While specific GC-HRMS studies on this compound are not widely available, the expected products can be predicted based on established Norrish type I and type II reaction mechanisms.

Norrish Type I Reaction: This pathway involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage) upon photoexcitation. For this compound, this can lead to the formation of two different radical pairs, which can then undergo recombination, disproportionation, or further reactions to form a variety of smaller alkanes, alkenes, and other carbonyl compounds.

Norrish Type II Reaction: This pathway occurs if there is a hydrogen atom on the gamma-carbon (γ-hydrogen). The excited ketone undergoes intramolecular abstraction of this γ-hydrogen, leading to the formation of a biradical intermediate. This intermediate can then cleave to form an alkene and a smaller enol, which tautomerizes to a ketone (e.g., acetone). For this compound, γ-hydrogen abstraction is possible, suggesting this is a viable degradation pathway.

| Reaction Type | Potential Products | Mechanism |

|---|---|---|

| Norrish Type I | Acetyl radical, 3,7-dimethyl-1-octyl radical, smaller alkanes/alkenes | α-Cleavage |

| Norrish Type II | Acetone, 5-methyl-1-heptene | γ-Hydrogen abstraction followed by cleavage |

Influence of Environmental Factors on Compound Stability

The stability of this compound is significantly influenced by various environmental factors that can initiate or accelerate degradation processes. mdpi.com

| Factor | Effect on Stability | Mechanism |

|---|---|---|

| Temperature | Decreases stability. Higher temperatures accelerate reaction rates. mdpi.com | Provides activation energy for oxidative degradation and increases volatility. |

| Light (UV Radiation) | Decreases stability. UV light can initiate photochemical reactions. thecmmgroup.com | Provides energy for Norrish type I and type II photodegradation pathways. chemrxiv.org |

| Oxygen (Air) | Decreases stability. Oxygen is a key reactant in oxidative degradation. | Participates in the propagation step of autoxidation to form peroxy radicals. |

| Humidity | May decrease stability. Water can participate in certain hydrolytic reactions or alter surface chemistry. mdpi.com | Can potentially facilitate the breakdown of intermediate products. |

Storage Conditions for Preventing Degradation

To maintain the purity and integrity of this compound, specific storage conditions are necessary to minimize degradation. These conditions aim to mitigate the environmental factors that promote instability.

The primary goals are to protect the compound from light, oxygen, and heat. Based on general principles for storing volatile organic compounds and ketones, the following conditions are recommended:

Temperature: The compound should be stored in a cool environment. Refrigeration (2-8°C) is suitable for short-term storage, while long-term storage should be at -20°C or lower to significantly slow down degradation reactions.

Atmosphere: To prevent oxidative degradation, the compound should be stored under an inert atmosphere, such as nitrogen or argon. Containers should be tightly sealed to prevent the ingress of air and moisture.

Light: The compound must be protected from light. Storage in amber glass vials or other opaque containers is essential to prevent photodegradation.

Container: The storage container should be made of a non-reactive material, such as borosilicate glass, with a tight-fitting cap lined with an inert material like PTFE.

| Parameter | Recommended Condition | Reason |

|---|---|---|

| Temperature | Cool, dark place (e.g., -20°C for long-term). | Reduces rates of oxidative and thermal degradation. |

| Light Exposure | Store in an opaque or amber container. | Prevents initiation of photodegradation. |

| Atmosphere | Tightly sealed container, preferably under an inert gas (N₂ or Ar). | Minimizes contact with oxygen, preventing autoxidation. |

| Container Material | Inert glass with a PTFE-lined cap. | Prevents leaching and reaction with container materials. |

Future Research Directions and Applications

Exploration of Novel Synthetic Pathways

The current synthesis of 4,8-Dimethylnonan-2-one often relies on classical organic chemistry methods. However, the future of its production, particularly for applications in integrated pest management (IPM), necessitates the development of more efficient, stereoselective, and environmentally benign synthetic routes. A primary avenue for future research is the application of biocatalysis.

Biocatalytic Synthesis: The use of isolated enzymes or whole-cell biocatalysts offers a green alternative to traditional chemical synthesis. researchgate.net Ketone reductases (KREDs), a class of oxidoreductase enzymes, are particularly promising. acs.orgacs.org These enzymes can catalyze the reduction of prochiral ketones to chiral alcohols with high enantioselectivity, which can then be oxidized to the desired ketone. acs.orgacs.org Future research should focus on screening diverse microbial sources for novel KREDs with high activity and selectivity towards precursors of this compound. Directed evolution and protein engineering techniques could be employed to tailor enzyme specificity and improve catalytic efficiency for industrial-scale production. nih.gov

Another biocatalytic approach involves the use of transaminases, which can convert ketones into chiral amines, offering alternative synthetic intermediates. nih.gov Exploring these enzymatic pathways could lead to the development of cost-effective and sustainable methods for producing specific stereoisomers of this compound, which is crucial as biological activity is often stereospecific.

| Proposed Synthetic Strategy | Key Advantages | Research Focus |

| Ketone Reductase (KRED) Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. mdpi.com | Screening for novel KREDs, enzyme immobilization, process optimization for scale-up. |

| Engineered Yeast/Bacteria | Whole-cell catalysis simplifies processes by handling cofactor regeneration internally. | Metabolic engineering of microbial strains to express the necessary enzymatic pathways. |

| Chemoenzymatic Synthesis | Combines the efficiency of chemical steps with the high selectivity of enzymatic reactions. | Designing hybrid pathways that leverage the strengths of both catalysis types. |

Deeper Elucidation of Biosynthetic Enzymes and Mechanisms

Understanding the natural biosynthesis of this compound in insects is fundamental for several reasons. It can reveal targets for disrupting its production in pests and provide genetic templates for biosynthetic production in microbial hosts. Insect pheromones, particularly methyl-branched ketones, are often derived from fatty acid or amino acid metabolism. nih.govnih.gov

Future research should aim to identify the complete biosynthetic pathway of this compound. This involves a multi-step process:

Precursor Identification: Using isotopic labeling studies to trace the metabolic origin of the carbon skeleton, likely from precursors such as propionyl-CoA and acetyl-CoA via a pathway analogous to the mevalonate (B85504) pathway. researchgate.net

Enzyme Discovery: The biosynthesis of methyl-branched hydrocarbons and ketones in insects involves a suite of enzymes including fatty acid synthases (FAS), elongases, and modifying enzymes like cytochrome P450 monooxygenases (P450s). nih.govresearchgate.net Transcriptomic and proteomic analyses of the pheromone glands of insects that produce this compound will be crucial to identify candidate genes.

Functional Characterization: Once candidate genes are identified, their function must be validated through heterologous expression in systems like yeast or insect cell lines, followed by biochemical assays to confirm their enzymatic activity. Knockdown or knockout of these genes in the source insect using techniques like RNA interference (RNAi) would provide definitive proof of their role in biosynthesis.

A key family of enzymes to investigate is the cytochrome P450s. P450s are known to be involved in the synthesis and degradation of endogenous compounds, including pheromones, and play a critical role in the detoxification of xenobiotics. researchgate.netnih.govmdpi.com Identifying the specific P450s responsible for the final oxidative steps in the formation of this compound is a high-priority research goal.

Comprehensive Ecological Impact Assessments

The application of semiochemicals like this compound in pest management is considered an eco-friendly strategy. plantprotection.pl However, the large-scale release of any synthetic compound into the environment warrants a thorough assessment of its ecological impact.

Future research must address several key questions:

Non-Target Effects: While semiochemicals are often species-specific, it is crucial to investigate the behavioral and physiological responses of non-target organisms, including beneficial insects like pollinators and natural enemies (predators and parasitoids). entomoljournal.com The attraction of natural enemies to herbivore-induced plant volatiles (HIPVs) is a well-documented phenomenon that could be either enhanced or disrupted. nih.gov

Environmental Fate and Degradation: Once released, semiochemicals are exposed to environmental factors such as UV radiation, air, and water vapor, which can alter or degrade them. royalsocietypublishing.org Studies are needed to determine the persistence of this compound in various environmental compartments (soil, water, air) and to identify its degradation products. It is possible that breakdown products could themselves have unintended biological activity. royalsocietypublishing.org

Resistance Management: Just as with conventional pesticides, there is a potential for insects to develop resistance to semiochemical-based control strategies over time. Long-term monitoring and research into the mechanisms of olfactory adaptation are necessary to develop sustainable deployment strategies.

| Research Area | Objective | Methodologies |

| Non-Target Organism Studies | To assess the impact on beneficial insects and local biodiversity. | Y-tube olfactometer assays, field trapping, electroantennography (EAG) with non-target species. |

| Environmental Persistence | To determine the half-life and degradation pathways in the environment. | Laboratory simulation studies under controlled UV, temperature, and humidity; field residue analysis. |

| Tritrophic Interactions | To understand how the compound affects the interactions between plants, herbivores, and their natural enemies. | Greenhouse and field studies measuring parasitism/predation rates in the presence of the semiochemical. |

Advanced Computational Modeling for Predictive Biology

Computational approaches are becoming indispensable in chemical ecology for accelerating the discovery and optimization of semiochemicals. biorxiv.org Future research on this compound should leverage these tools to understand its mode of action and predict the activity of related compounds.

Molecular Docking and Virtual Screening: The primary targets of odorants are olfactory receptors (ORs) located on the dendrites of olfactory neurons. ijbs.comwikipedia.org Although obtaining crystal structures of insect ORs is challenging, advances in protein structure prediction (e.g., AlphaFold) and cryo-electron microscopy are making structural data more accessible. ijbs.com

Predicting Binding: Molecular docking simulations can be used to predict how this compound and its analogues bind to the binding pockets of specific ORs. plos.orgnih.gov This can help identify key amino acid residues involved in the interaction and explain the specificity of the receptor.

Ligand Discovery: Structure-Based Virtual Screening (SBVS) can be used to screen large chemical libraries in silico to identify novel agonists or antagonists for the target ORs. biorxiv.orgijbs.com This could lead to the discovery of more potent or selective compounds for pest management.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the structural properties of a series of molecules and their biological activity. By synthesizing and testing a range of analogues of this compound, a robust QSAR model could be developed to predict the activity of unsynthesized compounds, thereby guiding the design of more effective semiochemicals.

Development of Integrated Analytical Platforms

The effective use of this compound in research and practical applications depends on sensitive and reliable analytical methods for its detection and quantification. While gas chromatography-mass spectrometry (GC-MS) is the gold standard, there is a need for more integrated and field-deployable platforms. nih.govfrontiersin.org

Enhanced Detection Techniques:

Solid-Phase Microextraction (SPME): Continued development of SPME fiber coatings can improve the selective extraction of this compound from complex environmental matrices (e.g., air, plant headspace). nih.gov

Coupled GC-Electroantennography (GC-EAD): This technique, which uses an insect antenna as a biological detector, remains a powerful tool for identifying biologically active volatiles. nih.gov Future work could involve miniaturizing this technology for field use.

Portable Biosensors: A major goal is the development of portable, real-time sensors for monitoring pest populations. Electronic noses (E-noses) equipped with arrays of gas sensors can be trained to recognize the specific volatile profile of a target pest, including this compound. frontiersin.org Research in this area should focus on improving sensor selectivity and durability for field conditions, allowing for the creation of smart trapping networks that provide real-time data for precision agriculture. mdpi.com These integrated platforms will be crucial for optimizing the timing and application of control measures in IPM programs. entomoljournal.comentomologyjournals.com

Q & A

Q. How can researchers leverage open-access databases to enhance the visibility of their work on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.